5-Bromo-4-methyl-2-phenyl-pyridine
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Overview
Description
5-Bromo-4-methyl-2-phenyl-pyridine is a chemical compound with the molecular weight of 248.12 . The IUPAC name for this compound is 5-bromo-4-methyl-2-phenylpyridine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H10BrN/c1-9-7-12(14-8-11(9)13)10-5-3-2-4-6-10/h2-8H,1H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, substituted pyridines have been noted for their diverse functional groups and their importance in numerous bioactive molecules .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It is stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis of Novel Derivatives
- Synthesis of Pyridine-Based Derivatives : One study describes the palladium-catalyzed Suzuki cross-coupling reaction to synthesize a series of novel pyridine derivatives from 5-bromo-2-methylpyridin-3-amine. These derivatives were analyzed for their potential as chiral dopants for liquid crystals, showcasing the versatility of 5-bromo-4-methyl-2-phenyl-pyridine in material science. Furthermore, the biological activities of these derivatives, including anti-thrombolytic, biofilm inhibition, and haemolytic activities, were explored, indicating their potential in biomedical applications (Gulraiz Ahmad et al., 2017).
Molecular Characterization and Analysis
- Spectroscopic and Optical Studies : Another research effort focused on the spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine, a compound closely related to this compound, using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. This study laid the groundwork for understanding the electronic structure and non-linear optical (NLO) properties of such compounds, contributing to the development of materials with specific optical characteristics (H. Vural & M. Kara, 2017).
Antimicrobial and Antibacterial Activities
- Antibacterial Activity of Nickel(II) Complexes : Research into the antibacterial properties of complexes derived from 5-bromo-2-hydroxyphenyl-(methyl) methylene-4-hydroxybenzohydrazide with pyridine and nickel chloride revealed significant activity against common bacterial strains. This highlights the compound's potential in creating more effective antibacterial agents (W. Yu-jie, 2011).
Chemical and Physical Properties
- Electrochemical and Quantum Studies : Electrochemical and theoretical quantum approaches were applied to investigate the inhibition of carbon steel corrosion in acidic media containing chloride. The study involved novel Schiff bases derived from 5-bromo-2-[(E)-(pyridin-3-ylimino)methyl]phenol, emphasizing the compound's relevance in corrosion science and its potential for developing new corrosion inhibitors (H. M. El-Lateef et al., 2015).
Safety and Hazards
Future Directions
Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . There is a need for a single robust method allowing the selective introduction of multiple functional groups . The development of such a method could be a potential future direction in the research of pyridine compounds.
Mechanism of Action
Target of Action
It is known that bromopyridines are often used in suzuki–miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known that the compound can participate in suzuki–miyaura cross-coupling reactions, which involve the formation of carbon–carbon bonds . This process can potentially affect various biochemical pathways, depending on the specific reactants and conditions involved.
Result of Action
It is known that the compound can participate in suzuki–miyaura cross-coupling reactions, leading to the formation of carbon–carbon bonds . This could potentially result in the synthesis of various organic compounds, depending on the specific reactants and conditions involved.
Action Environment
The action, efficacy, and stability of 5-Bromo-4-methyl-2-phenyl-pyridine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions in which the compound can participate are known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action could potentially be influenced by the presence of various functional groups and the specific reaction conditions.
Biochemical Analysis
Biochemical Properties
5-Bromo-4-methyl-2-phenyl-pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in free radical bromination reactions, where it can act as a substrate for nucleophilic substitution and oxidation reactions
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the activity of specific enzymes and proteins within cells, leading to changes in cellular behavior and function . These effects are essential for exploring the compound’s potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to participate in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis for forming carbon-carbon bonds . These interactions highlight the compound’s versatility and potential for use in chemical synthesis and drug development.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that the compound remains stable under specific storage conditions, but its activity may diminish over extended periods . Understanding these temporal effects is vital for optimizing its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. Research has shown that there are threshold effects, where the compound’s activity significantly changes at specific dosage levels . These findings are crucial for determining safe and effective dosage ranges for potential therapeutic use.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the body. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall activity and efficacy . Understanding these pathways is essential for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Studying these processes is vital for optimizing the compound’s delivery and targeting in therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. Targeting signals and post-translational modifications can direct the compound to particular compartments or organelles within the cell . Understanding these localization mechanisms is crucial for elucidating the compound’s mode of action and potential therapeutic applications.
Properties
IUPAC Name |
5-bromo-4-methyl-2-phenylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN/c1-9-7-12(14-8-11(9)13)10-5-3-2-4-6-10/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXIJRHGJXCNDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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